molecular formula C18H24N2O4S B11827412 1-[(2R,4aR,7aS)-7a-(hydroxymethyl)-2-methyl-6-(4-methylbenzenesulfonyl)-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridin-1-yl]ethan-1-one

1-[(2R,4aR,7aS)-7a-(hydroxymethyl)-2-methyl-6-(4-methylbenzenesulfonyl)-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridin-1-yl]ethan-1-one

Cat. No.: B11827412
M. Wt: 364.5 g/mol
InChI Key: AIMNUHVIWHRQDX-KYJSFNMBSA-N
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Description

1-[(2R,4aR,7aS)-7a-(hydroxymethyl)-2-methyl-6-(4-methylbenzenesulfonyl)-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridin-1-yl]ethan-1-one is a complex organic compound with a unique structure that includes a pyrrolo[3,4-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2R,4aR,7aS)-7a-(hydroxymethyl)-2-methyl-6-(4-methylbenzenesulfonyl)-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridin-1-yl]ethan-1-one typically involves multiple steps, including the formation of the pyrrolo[3,4-b]pyridine core, followed by functionalization at various positions. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that maximize yield and minimize waste. These methods often include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to produce the compound in large quantities.

Chemical Reactions Analysis

Types of Reactions

1-[(2R,4aR,7aS)-7a-(hydroxymethyl)-2-methyl-6-(4-methylbenzenesulfonyl)-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridin-1-yl]ethan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction of the ketone group can produce alcohols.

Scientific Research Applications

1-[(2R,4aR,7aS)-7a-(hydroxymethyl)-2-methyl-6-(4-methylbenzenesulfonyl)-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridin-1-yl]ethan-1-one has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[(2R,4aR,7aS)-7a-(hydroxymethyl)-2-methyl-6-(4-methylbenzenesulfonyl)-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridin-1-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-[(2R,4aR,7aS)-7a-(hydroxymethyl)-2-methyl-6-(4-methylbenzenesulfonyl)-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridin-1-yl]ethan-1-one include other pyrrolo[3,4-b]pyridine derivatives with different functional groups.

Uniqueness

The uniqueness of this compound lies in its specific functional groups and stereochemistry, which confer distinct chemical and biological properties. Its combination of a hydroxymethyl group, a methyl group, and a sulfonyl group on the pyrrolo[3,4-b]pyridine core makes it a versatile and valuable compound for various applications.

Properties

Molecular Formula

C18H24N2O4S

Molecular Weight

364.5 g/mol

IUPAC Name

1-[(2R,4aR,7aS)-7a-(hydroxymethyl)-2-methyl-6-(4-methylphenyl)sulfonyl-2,4a,5,7-tetrahydropyrrolo[3,4-b]pyridin-1-yl]ethanone

InChI

InChI=1S/C18H24N2O4S/c1-13-4-8-17(9-5-13)25(23,24)19-10-16-7-6-14(2)20(15(3)22)18(16,11-19)12-21/h4-9,14,16,21H,10-12H2,1-3H3/t14-,16-,18+/m1/s1

InChI Key

AIMNUHVIWHRQDX-KYJSFNMBSA-N

Isomeric SMILES

C[C@@H]1C=C[C@@H]2CN(C[C@]2(N1C(=O)C)CO)S(=O)(=O)C3=CC=C(C=C3)C

Canonical SMILES

CC1C=CC2CN(CC2(N1C(=O)C)CO)S(=O)(=O)C3=CC=C(C=C3)C

Origin of Product

United States

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